1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one

structural isomerism structure-odor relationships rose ketone differentiation

1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (CAS 84824-81-7) is a C13-norisoprenoid ketone belonging to the rose ketone family, structurally identified as (E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one. Its 4,6,6-trimethyl substitution pattern distinguishes it from the commercially dominant alpha-damascone (2,6,6-trimethylcyclohex-2-en-1-yl) and delta-damascone (2,6,6-trimethylcyclohex-3-en-1-yl) isomers.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 84824-81-7
Cat. No. B12680111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
CAS84824-81-7
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1CC=C(CC1(C)C)C
InChIInChI=1S/C13H20O/c1-5-6-12(14)11-8-7-10(2)9-13(11,3)4/h5-7,11H,8-9H2,1-4H3/b6-5+
InChIKeyRPBGCXLSUJNODQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

84824-81-7: Unique Rose Ketone Isomer for Specialized Fragrance Procurement and Research


1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one (CAS 84824-81-7) is a C13-norisoprenoid ketone belonging to the rose ketone family, structurally identified as (E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one [1]. Its 4,6,6-trimethyl substitution pattern distinguishes it from the commercially dominant alpha-damascone (2,6,6-trimethylcyclohex-2-en-1-yl) and delta-damascone (2,6,6-trimethylcyclohex-3-en-1-yl) isomers [2]. It shares the molecular formula C13H20O (MW 192.30 g/mol) with all rose ketones, but its positional isomerism may confer unique olfactory, stability, or regulatory profiles relevant to procurement decisions .

Why 84824-81-7 Cannot Be Interchanged with Other Rose Ketones in Flavor and Fragrance Development


Rose ketones such as alpha-damascone, beta-damascone, and delta-damascone are not interchangeable due to profound differences in odor character, detection threshold, and regulatory status [1]. Alpha-damascone (CAS 43052-87-5) provides a fruity, apple-plum, rosy profile with an odor threshold of ~1 ppb, while beta-damascone (CAS 23726-91-2) offers a sweeter, jammy, tobacco-like rose aroma with an ultra-low threshold of ~0.001 ppb [2]. Delta-damascone (CAS 57378-68-4) emphasizes blackcurrant and is described as "more fruity and less rosy than damascone alpha" [3]. Compound 84824-81-7, with its unique 4,6,6-trimethyl substitution rather than the canonical 2,6,6-pattern, is expected to exhibit distinct olfactory and physicochemical properties compared to these commercial standards . All damascones fall under the IFRA Rose Ketones Group Standard (51st Amendment), limiting combined rose ketone concentration in finished fine fragrance to 0.043%, making precise selection critical for formulation compliance .

Quantitative Differentiation: 84824-81-7 Against the Commercial Rose Ketone Portfolio


Structural Isomerism: 4,6,6-Trimethyl vs. 2,6,6-Trimethyl Substitution Pattern

Compound 84824-81-7 bears the IUPAC name (E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one, with methyl groups at positions 4, 6, and 6 on the cyclohexene ring . In contrast, alpha-damascone (CAS 43052-87-5) is (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one, and delta-damascone (CAS 57378-68-4) is (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one [1]. The only structural difference is the position of the first methyl group: position 4 in 84824-81-7 versus position 2 in the commercial isomers. This positional shift alters the steric and electronic environment around the enone chromophore and the cyclohexene ring, which in the damascone family is known to modulate odor character, threshold, and volatility [2].

structural isomerism structure-odor relationships rose ketone differentiation

Physicochemical Property Profile: Density, Boiling Point, and LogP

Compound 84824-81-7 exhibits a calculated density of 0.898 g/cm³ and a boiling point of 267.1 °C at 760 mmHg, with a calculated LogP of 3.514 . In comparison, alpha-damascone (CAS 43052-87-5) has a measured density range of 0.928–0.938 g/cm³ at 25 °C (racemic mixture) and a boiling point of ~250 °C, with LogP values reported between 3.91 and 4.29 [1]. The lower density and higher calculated boiling point of 84824-81-7, along with its lower LogP, suggest reduced hydrophobicity and potentially different behavior in fragrance formulations, product stability, and environmental partitioning compared to the commercial alpha-isomer [2].

physicochemical properties QSAR formulation compatibility

Acute Oral Toxicity: LD50 Comparison Across Damascone Isomers

Acute oral toxicity data from a commercial product safety data sheet provide LD50 values for several damascone isomers in rats [1]. Alpha-damascone (as cis-rose ketone 1, CAS 23726-94-5) has an LD50 of 1,670 mg/kg; delta-damascone (CAS 57378-68-4) has an LD50 of 1,400 mg/kg [1]. These values place both compounds in GHS Acute Toxicity Category 4 (harmful if swallowed, 300–2,000 mg/kg) . While no specific LD50 value is available for CAS 84824-81-7 in the public domain, the observed ~16% difference in oral toxicity between alpha and delta isomers establishes that toxicity is sensitive to structural variation within the rose ketone family, and therefore isomer-specific toxicological assessment is warranted for procurement in regulated applications [2].

toxicology safety assessment regulatory compliance

Dermal Sensitization Classification: Alpha-Damascone as Established Allergen

Alpha-damascone (CAS 43052-87-5) is classified by the EU Scientific Committee on Consumer Safety (SCCS) as an "established contact allergen in humans" and is listed under EU Cosmetics Regulation Annex III entry 157, requiring declaration on product labels when exceeding 0.001% in leave-on products or 0.01% in rinse-off products [1][2]. In a European multicenter patch test study (1998–2000) involving 1,606 consecutive patients suspected of contact dermatitis, alpha-damascone 0.2% in petrolatum elicited 0.5% positive reactions [3]. The IFRA 51st Amendment (2023) imposes a combined rose ketone limit of 0.043% in finished fine fragrance (Category 4), applying equally to all damascone isomers . However, the SCCS opinion specifically identifies alpha-damascone (2,6,6-trimethylcyclohex-2-en-1-yl isomer) as an established allergen; the sensitization profile of the 4,6,6-trimethyl isomer (84824-81-7) has not been independently evaluated [4].

skin sensitization IFRA restriction allergen labeling

Chiral and Enantiomeric Odor Threshold Differentiation: d-Form vs. l-Form

Alpha-damascone displays enantiomer-specific odor detection thresholds: the dextrorotatory (d-) form has a threshold of 100 ppb (0.00001%), while the levorotatory (l-) form is ~66-fold more potent with a threshold of 1.5 ppb [1]. This pronounced chiral discrimination is a hallmark of rose ketone structure-odor relationships and reflects the stereospecific interaction of damascone enantiomers with human olfactory receptors (e.g., OR1G1) [2]. The commercial alpha-damascone (CAS 43052-87-5) is typically supplied as a racemic mixture; the enantiomeric composition and chiral properties of CAS 84824-81-7, which is the (E)-isomer at the butenone side chain but likely racemic at the cyclohexene chiral center, have not been characterized in the open literature [3].

chiral discrimination enantiomer-specific odor odor threshold

High-Value Application Scenarios for CAS 84824-81-7 in Fragrance R&D and Specialty Synthesis


Structure-Odor Relationship (SOR) Studies on Rose Ketone Positional Isomerism

Given its unique 4,6,6-trimethyl substitution pattern, 84824-81-7 is a critical probe molecule for investigating how the position of a single methyl group on the cyclohexene ring modulates olfactory receptor activation. Researchers can compare its odor profile, detection threshold, and receptor-binding EC50 values with those of alpha-damascone (2,6,6-trimethyl) and delta-damascone (2,6,6-trimethyl, Δ3-ene) to map structure-odor relationships in the damascone family [1]. The ~66-fold chiral threshold difference observed in alpha-damascone enantiomers further supports the value of enantiomerically resolved 84824-81-7 in olfactory research .

Specialty Fragrance Formulation Targeting Differentiated Rose-Fruity Accords

The shift from 2,6,6- to 4,6,6-trimethyl substitution is expected to alter the compound's volatility, substantivity, and odor character relative to commercial damascones [1]. Perfumers and flavorists seeking differentiated rose-fruity accords—particularly those requiring compliance with the IFRA combined rose ketone limit of 0.043% in fine fragrance—may evaluate 84824-81-7 as a novel impact material that potentially offers a distinct olfactory signature while remaining within the same regulatory framework as established damascones .

Synthetic Intermediate for Novel C13-Norisoprenoid Derivatives and Carotenoid Degradation Studies

As a C13-norisoprenoid ketone derived from carotenoid degradation pathways, 84824-81-7 can serve as a starting material or key intermediate for the synthesis of hydroxylated, reduced, or oxidized damascone derivatives [1]. Its unique substitution pattern enables the exploration of regioselective transformations—such as epoxidation at the Δ3 double bond or oxidation at the C-4 methyl group—that are inaccessible from commercial 2,6,6-trimethyl isomers . This is relevant for both natural product biosynthesis research and the development of novel fragrance molecules with improved stability or safety profiles [2].

Isomer-Specific Toxicological Profiling for Regulatory Dossier Development

The observed ~16% difference in acute oral LD50 between alpha-damascone (1,670 mg/kg) and delta-damascone (1,400 mg/kg) demonstrates that toxicity within the rose ketone family is isomer-dependent [1]. 84824-81-7 requires dedicated toxicological evaluation, including skin sensitization (LLNA or patch testing), genotoxicity (Ames, micronucleus), and environmental toxicity, to support regulatory submissions under EU REACH, IFRA Standards, and flavoring substance evaluations (JECFA, FEMA GRAS) . Procurement of this isomer for commercial flavor or fragrance use cannot proceed without such isomer-specific safety data [2].

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